Cas no 2169202-90-6 ({3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride)

3-オキソ-2-オキサスピロ[4.5]デカン-1-イルメタンスルホニルフルオライドは、特異的な反応性を持つスルホニルフルオライド化合物です。この化合物は、スピロ環構造とメタンスルホニルフルオライド基を有しており、高い反応選択性と安定性を示します。有機合成化学において、官能基の選択的導入や複雑な骨格構築に有用です。特に、タンパク質の修飾や活性部位の標的化に適した性質を持ち、生体分子との反応性が研究されています。フッ素原子の求電子性により、温和な条件下での反応が可能で、副生成物の少ないクリーンな反応を実現します。

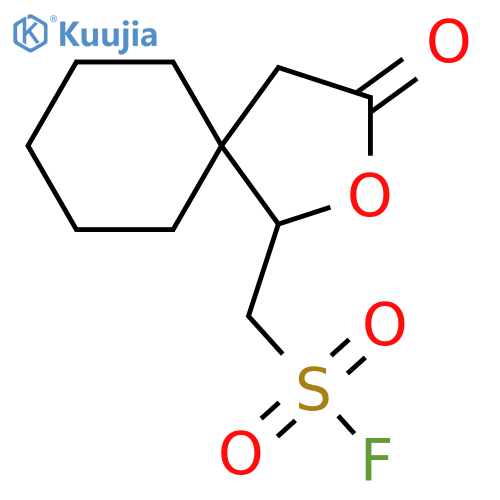

2169202-90-6 structure

商品名:{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride

{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- {3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride

- EN300-1479156

- {3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride

- 2169202-90-6

-

- インチ: 1S/C10H15FO4S/c11-16(13,14)7-8-10(6-9(12)15-8)4-2-1-3-5-10/h8H,1-7H2

- InChIKey: MHJDREAXNNISDR-UHFFFAOYSA-N

- ほほえんだ: S(CC1C2(CC(=O)O1)CCCCC2)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 250.06750829g/mol

- どういたいしつりょう: 250.06750829g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 378

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 68.8Ų

{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1479156-50mg |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 50mg |

$851.0 | 2023-09-28 | ||

| Enamine | EN300-1479156-250mg |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 250mg |

$933.0 | 2023-09-28 | ||

| Enamine | EN300-1479156-100mg |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 100mg |

$892.0 | 2023-09-28 | ||

| Enamine | EN300-1479156-10000mg |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 10000mg |

$4360.0 | 2023-09-28 | ||

| Enamine | EN300-1479156-0.25g |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 0.25g |

$933.0 | 2023-06-06 | ||

| Enamine | EN300-1479156-5.0g |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 5g |

$2940.0 | 2023-06-06 | ||

| Enamine | EN300-1479156-1000mg |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 1000mg |

$1014.0 | 2023-09-28 | ||

| Enamine | EN300-1479156-0.05g |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 0.05g |

$851.0 | 2023-06-06 | ||

| Enamine | EN300-1479156-1.0g |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 1g |

$1014.0 | 2023-06-06 | ||

| Enamine | EN300-1479156-0.1g |

{3-oxo-2-oxaspiro[4.5]decan-1-yl}methanesulfonyl fluoride |

2169202-90-6 | 0.1g |

$892.0 | 2023-06-06 |

{3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

2169202-90-6 ({3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonyl fluoride) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量